molecular formula C7H14ClNO2 B8591566 3-Chloro-3-ethyl-2-nitrosopentan-1-ol CAS No. 52312-35-3

3-Chloro-3-ethyl-2-nitrosopentan-1-ol

Cat. No. B8591566
CAS RN: 52312-35-3
M. Wt: 179.64 g/mol
InChI Key: IXAVTTRAQLDLMJ-UHFFFAOYSA-N
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Patent
US04073786

Procedure details

2-Cyclohexylidene ethanol (VI) (23 g) was dissolved in glacial acetic acid (76 ml). Amyl nitrite (21.5 g) was added and the mixture was cooled in an ice-salt bath. The cooled solution was treated dropwise with cold concentrated hydrochloric acid (23 ml) with stirring. After the addition of the acid was complete the reaction mixture was stirred at the same temperature for 30 min, followed by cooling in an acetone-carbon dioxide bath for 10 min. The buff-coloured solid was filtered off, washed with cold methanol and recrystallised from acetone to give the nitrosochloride (V) (15 g; yield 43%) as colourless needles, m.p. 130°.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
76 mL
Type
solvent
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step Two
Quantity
23 mL
Type
reactant
Reaction Step Three
Yield
43%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]([CH2:7][CH3:8])=[CH:4][CH2:5][OH:6])[CH3:2].[N:9]([O:11]CCCCC)=O.[ClH:17]>C(O)(=O)C>[Cl:17][C:3]([CH2:7][CH3:8])([CH2:1][CH3:2])[CH:4]([N:9]=[O:11])[CH2:5][OH:6]

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
C(C)C(=CCO)CC
Name
Quantity
76 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
21.5 g
Type
reactant
Smiles
N(=O)OCCCCC
Step Three
Name
Quantity
23 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled in an ice-salt bath
ADDITION
Type
ADDITION
Details
After the addition of the acid
STIRRING
Type
STIRRING
Details
was stirred at the same temperature for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
by cooling in an acetone-carbon dioxide bath for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The buff-coloured solid was filtered off
WASH
Type
WASH
Details
washed with cold methanol
CUSTOM
Type
CUSTOM
Details
recrystallised from acetone

Outcomes

Product
Name
Type
product
Smiles
ClC(C(CO)N=O)(CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.